N-methyl-N-({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-METHYL-N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the furan-2-carboxamide structure through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzodiazole moiety can produce dihydrobenzodiazole derivatives .
Scientific Research Applications
N-METHYL-N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-METHYL-N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity. The phenylprop-2-en-1-yl group can enhance the compound’s binding affinity to its targets, while the furan-2-carboxamide structure can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-furan-2-carboxamide: Shares the furan-2-carboxamide structure but lacks the benzodiazole and phenylprop-2-en-1-yl groups.
N-Aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains a furan ring and carboxamide group but has a pyrazole moiety instead of benzodiazole
Uniqueness
N-METHYL-N-({1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole moiety, a phenylprop-2-en-1-yl group, and a furan-2-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-methyl-N-[[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2/c1-25(23(27)21-14-8-16-28-21)17-22-24-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-14,16H,15,17H2,1H3/b11-7+ |
InChI Key |
NWKZRXSONVSQAP-YRNVUSSQSA-N |
Isomeric SMILES |
CN(CC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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